2,2,2-trichloro(213C)ethane-1,1-diol
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Overview
Description
2,2,2-Trichloro(213C)ethane-1,1-diol is a chemical compound with the molecular formula C2H3Cl3O2. It is also known as chloral hydrate, a well-known sedative and hypnotic agent. This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to an ethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trichloro(213C)ethane-1,1-diol can be synthesized through the chlorination of ethanol. The reaction involves the addition of chlorine to ethanol in the presence of a catalyst, typically hydrochloric acid. The reaction proceeds as follows: [ \text{C2H5OH} + 3\text{Cl2} \rightarrow \text{C2H3Cl3O2} + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves the continuous chlorination of ethanol in large reactors. The reaction is carefully controlled to ensure the complete conversion of ethanol to the desired product. The crude product is then purified through distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro(213C)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction of this compound can yield trichloroethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethanol.
Substitution: Depending on the nucleophile, products like trichloroethanol or trichloroacetamide can be formed.
Scientific Research Applications
2,2,2-Trichloro(213C)ethane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein denaturation.
Medicine: Historically used as a sedative and hypnotic agent in clinical settings.
Industry: Utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro(213C)ethane-1,1-diol involves its interaction with the central nervous system. It acts as a depressant by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on the GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedation and hypnosis.
Comparison with Similar Compounds
Similar Compounds
Trichloroethanol: A metabolite of chloral hydrate with similar sedative properties.
Trichloroacetic acid: An oxidation product with applications in chemical synthesis and as a herbicide.
Trichloroacetaldehyde: An intermediate in the synthesis of chloral hydrate.
Uniqueness
2,2,2-Trichloro(213C)ethane-1,1-diol is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as both a sedative and a precursor for various chemical reactions makes it a valuable compound in multiple fields.
Properties
Molecular Formula |
C2H3Cl3O2 |
---|---|
Molecular Weight |
166.39 g/mol |
IUPAC Name |
2,2,2-trichloro(213C)ethane-1,1-diol |
InChI |
InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H/i2+1 |
InChI Key |
RNFNDJAIBTYOQL-VQEHIDDOSA-N |
Isomeric SMILES |
C([13C](Cl)(Cl)Cl)(O)O |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)O |
Origin of Product |
United States |
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